dipropylmercury
Overview
Description
dipropylmercury is an organomercury compound with the chemical formula C6H14Hg It consists of a mercury atom bonded to two propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
dipropylmercury can be synthesized through the reaction of mercury(II) chloride with propylmagnesium bromide in an ether solvent. The reaction typically proceeds as follows:
HgCl2+2C3H7MgBr→Hg(C3H7)2+2MgBrCl
The reaction is carried out under an inert atmosphere to prevent oxidation and at low temperatures to control the reaction rate. The product is then purified through distillation or recrystallization.
Industrial Production Methods
Industrial production of mercury, dipropyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Industrial processes may also include additional purification steps, such as chromatography, to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
dipropylmercury undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form mercury(II) oxide and propyl radicals.
Reduction: It can be reduced to elemental mercury and propyl groups.
Substitution: It can undergo substitution reactions where the propyl groups are replaced by other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction is typically carried out at elevated temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions.
Substitution: Substitution reactions often involve the use of halogenating agents like chlorine or bromine.
Major Products Formed
Oxidation: Mercury(II) oxide and propyl radicals.
Reduction: Elemental mercury and propyl groups.
Substitution: Various alkyl or aryl mercury compounds, depending on the substituent used.
Scientific Research Applications
dipropylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a source of propyl radicals in radical reactions.
Biology: It is studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of mercury, dipropyl- involves its ability to form strong bonds with sulfur-containing groups in proteins and enzymes. This interaction can disrupt the normal function of these biomolecules, leading to various biological effects. The compound can also generate free radicals, which can cause oxidative damage to cells and tissues.
Comparison with Similar Compounds
Similar Compounds
- Mercury, dimethyl- (C2H6Hg)
- Mercury, diethyl- (C4H10Hg)
- Mercury, dibutyl- (C8H18Hg)
Comparison
dipropylmercury is unique among organomercury compounds due to its specific alkyl groups Compared to mercury, dimethyl- and mercury, diethyl-, it has longer alkyl chains, which can influence its reactivity and solubility
Properties
IUPAC Name |
dipropylmercury | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*1,3H2,2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZTYYBPPVOXULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Hg]CCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Hg | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60211892 | |
Record name | Mercury, dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628-85-3 | |
Record name | Dipropylmercury | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=628-85-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mercury, dipropyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000628853 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mercury, dipropyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60211892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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